

Preliminary Toxicity Profile of Mipracetin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mipracetin	
Cat. No.:	B565401	Get Quote

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Introduction

Mipracetin is a novel, orally bioavailable small molecule inhibitor of the fictional kinase "Tox-Associated Kinase 1" (TAK1), a key regulator in inflammatory signaling pathways. This document provides a preliminary, non-clinical toxicity profile of **Mipracetin**, summarizing key findings from in vitro and in vivo studies designed to assess its safety and tolerability. The data presented are intended to support early-stage drug development and inform the design of future IND-enabling studies.

Acute Toxicity

The single-dose acute toxicity of **Mipracetin** was evaluated in rodent models to determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity.

Experimental Protocol: Single-Dose Oral Toxicity in Rats

- Test System: Sprague-Dawley rats (5/sex/group).
- Vehicle: 0.5% methylcellulose in sterile water.
- Dose Levels: 50, 200, 1000, and 2000 mg/kg, administered once via oral gavage.



- Observation Period: 14 days.
- Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy at termination.

Results

Species	Route	LD50 (mg/kg)	Key Clinical Signs
Rat	Oral	>2000	Sedation and lethargy at doses ≥1000 mg/kg, resolving within 48 hours. No mortality observed.
Mouse	Oral	1500	Ataxia, piloerection, and sedation at doses ≥1000 mg/kg.

Repeat-Dose Toxicity

A 14-day, repeat-dose oral toxicity study was conducted in rats to evaluate the potential for cumulative toxicity and to identify the No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 14-Day Oral Gavage Study in Rats

- Test System: Wistar rats (10/sex/group).
- Vehicle: 0.5% methylcellulose in sterile water.
- Dose Levels: 0 (vehicle), 25, 75, and 225 mg/kg/day.
- Study Duration: 14 consecutive days.
- Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology and biochemistry), organ weights, and histopathological examination of key tissues.



Results Summary

Parameter	25 mg/kg/day	75 mg/kg/day	225 mg/kg/day
Mortality	0/20	0/20	2/20 (1M, 1F)
Key Clinical Pathology	No significant findings	Mild, non-progressive elevation in ALT and AST (<1.5x ULN)	Moderate elevation in ALT and AST (>3x ULN); mild increase in bilirubin
Key Histopathology	No significant findings	Minimal centrilobular hepatocellular hypertrophy	Mild to moderate centrilobular hepatocellular hypertrophy and single-cell necrosis in the liver
NOAEL	25 mg/kg/day	-	-

Genotoxicity

A standard battery of in vitro genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of **Mipracetin**.

Experimental Protocols

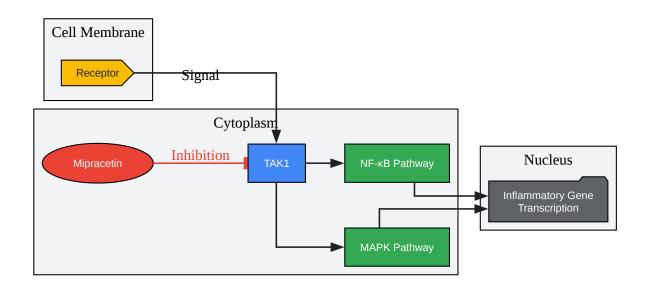
- Bacterial Reverse Mutation Assay (Ames Test):Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were used, with and without metabolic activation (S9 fraction). **Mipracetin** was tested up to 5000 μ g/plate.
- In Vitro Micronucleus Test: Human peripheral blood lymphocytes (HPBLs) were exposed to **Mipracetin** at concentrations up to 1000 μg/mL for 4 hours (with and without S9) and 24 hours (without S9). Cells were analyzed for the presence of micronuclei in binucleated cells.

Results



Assay	Metabolic Activation	Result	Conclusion
Ames Test	With and Without S9	Negative	Non-mutagenic
In Vitro Micronucleus	With and Without S9	Negative	Non-clastogenic

Visualizations Signaling Pathway of Mipracetin

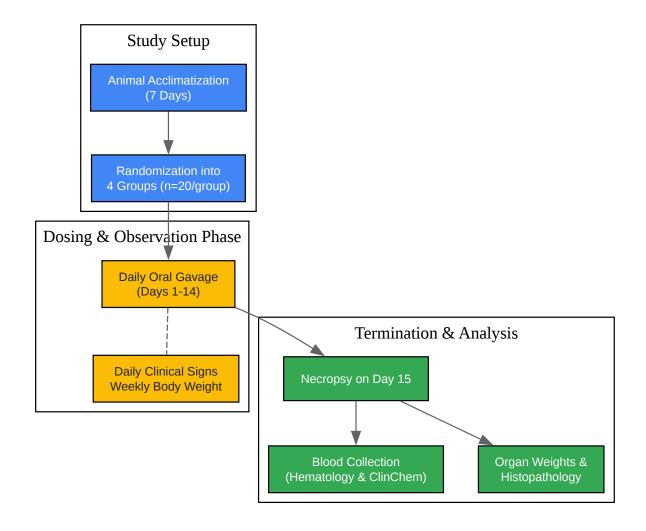


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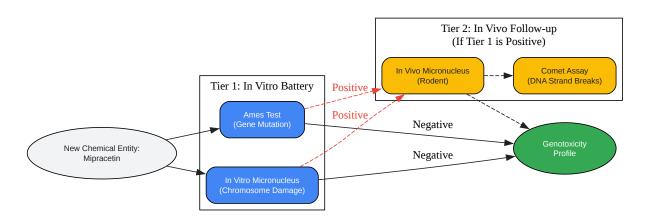
Caption: Hypothetical mechanism of Mipracetin inhibiting TAK1.

Experimental Workflow: 14-Day Toxicity Study









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